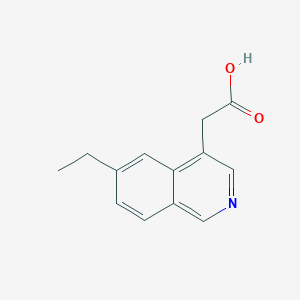
2-(6-Ethylisoquinolin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-乙基异喹啉-4-基)乙酸是一种有机化合物,属于异喹啉衍生物类。异喹啉是一种杂环芳香族有机化合物,其衍生物以其多样的生物活性以及在药物化学中的应用而闻名。
准备方法
合成路线和反应条件: 2-(6-乙基异喹啉-4-基)乙酸的合成通常包括以下步骤:
起始原料: 合成从制备6-乙基异喹啉开始,可以通过Pomeranz-Fritsch反应或Bischler-Napieralski反应获得。
烷基化: 然后,在碳酸钾等碱的存在下,使用合适的烷基化试剂(例如溴乙烷)对6-乙基异喹啉进行烷基化。
羧化: 然后,在高压和高温条件下,使用二氧化碳对烷基化产物进行羧化,引入乙酸部分。
工业生产方法: 在工业环境中,2-(6-乙基异喹啉-4-基)乙酸的生产可能涉及连续流动反应器,以优化反应条件并提高收率。使用易于循环和再利用的催化剂和溶剂也很常见,以提高工艺的可持续性。
化学反应分析
反应类型: 2-(6-乙基异喹啉-4-基)乙酸经历多种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,形成相应的喹啉衍生物。
还原: 使用锂铝氢化物等还原剂的还原反应可以将该化合物转化为其还原形式。
取代: 该化合物可以进行亲核取代反应,其中乙酸部分可以被其他官能团取代。
常用试剂和条件:
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 在碱的存在下,胺或醇等亲核试剂。
主要形成的产物:
氧化: 喹啉衍生物。
还原: 还原的异喹啉衍生物。
取代: 具有取代官能团的异喹啉衍生物。
科学研究应用
2-(6-乙基异喹啉-4-基)乙酸在科学研究中有多种应用:
化学: 它被用作合成更复杂异喹啉衍生物的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医药: 它被探索用作开发新药的药物中间体。
工业: 该化合物用于合成染料、颜料和其他工业化学品。
作用机制
2-(6-乙基异喹啉-4-基)乙酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过抑制参与各种生物过程的酶或受体来发挥作用。例如,它可能抑制某些激酶或蛋白酶的活性,从而调节细胞信号通路。确切的作用机制取决于特定的生物学背景和所涉及的靶分子。
类似化合物:
- 2-(6-甲基异喹啉-4-基)乙酸
- 2-(6-丙基异喹啉-4-基)乙酸
- 2-(6-丁基异喹啉-4-基)乙酸
比较:
- 结构差异: 这些化合物之间的主要区别在于连接到异喹啉环的烷基链的长度和性质。
- 生物活性: 这些化合物的生物活性可能因烷基链长度而异,这会影响它们与分子靶标的相互作用。
- 独特性: 2-(6-乙基异喹啉-4-基)乙酸因其特定的烷基链长度而独一无二,这可能赋予其与其类似物相比不同的生物学特性。
相似化合物的比较
- 2-(6-Methylisoquinolin-4-yl)acetic acid
- 2-(6-Propylisoquinolin-4-yl)acetic acid
- 2-(6-Butylisoquinolin-4-yl)acetic acid
Comparison:
- Structural Differences: The primary difference between these compounds lies in the length and nature of the alkyl chain attached to the isoquinoline ring.
- Biological Activity: The biological activity of these compounds may vary depending on the alkyl chain length, which can influence their interaction with molecular targets.
- Uniqueness: 2-(6-Ethylisoquinolin-4-yl)acetic acid is unique due to its specific alkyl chain length, which may confer distinct biological properties compared to its analogs.
属性
CAS 编号 |
756809-77-5 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
2-(6-ethylisoquinolin-4-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-9-3-4-10-7-14-8-11(6-13(15)16)12(10)5-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |
InChI 键 |
FZGZWOKVPBYUCU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=NC=C2C=C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


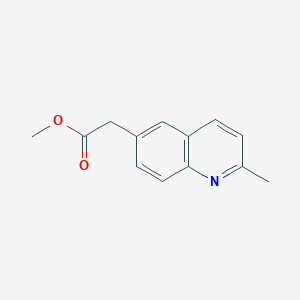
![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)


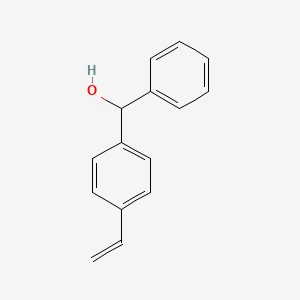

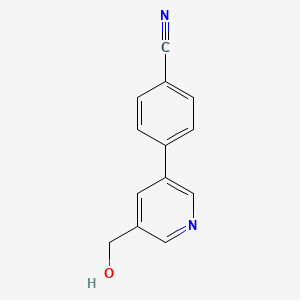
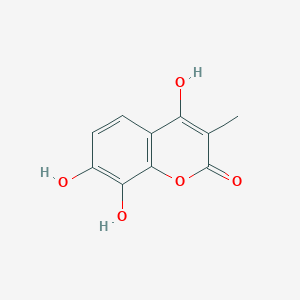

![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
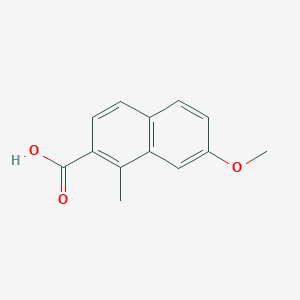
![2-Methyl-4H-pyrimido[2,1-A]isoquinolin-4-one](/img/structure/B11892533.png)
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

